5-Methoxy-2-methylbenzofuran-3-carbohydrazide
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Overview
Description
5-Methoxy-2-methylbenzofuran-3-carbohydrazide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylbenzofuran-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-Methoxy-2-methylbenzofuran-3-carboxylic acid.
Hydrazide Formation: The carboxylic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylbenzofuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Common in benzofuran derivatives, where substituents on the benzofuran ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
5-Methoxy-2-methylbenzofuran-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylbenzofuran-3-carbohydrazide involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-methylbenzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural features.
2-Methyl-3-carboxy-5-methoxybenzofuran: Shares the benzofuran core and similar functional groups.
Uniqueness
5-Methoxy-2-methylbenzofuran-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrazide group, in particular, allows for unique interactions and reactions not seen in other benzofuran derivatives .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-benzofuran-3-carbohydrazide |
InChI |
InChI=1S/C11H12N2O3/c1-6-10(11(14)13-12)8-5-7(15-2)3-4-9(8)16-6/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
SPJZZHDHTDVXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NN |
Origin of Product |
United States |
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